Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate
CAS No.: 898367-23-2
VCID: VC6805649
Molecular Formula: C22H29N5O4S
Molecular Weight: 459.57
* For research use only. Not for human or veterinary use.
![Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate - 898367-23-2](/images/structure/VC6805649.png)
Description |
Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound is characterized by its molecular formula and specific chemical structure, which includes a piperazine backbone and a thiazolo-triazole moiety. Biological Activities and Potential ApplicationsWhile specific data on Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazine-1-carboxylate is limited, related compounds have demonstrated promising biological activities:
Data TablesGiven the lack of specific data on Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b] triazol-5-yl)methyl)piperazine-1-carboxylate, the following table summarizes general information on related compounds: |
---|---|
CAS No. | 898367-23-2 |
Product Name | Ethyl 4-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate |
Molecular Formula | C22H29N5O4S |
Molecular Weight | 459.57 |
IUPAC Name | ethyl 4-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazine-1-carboxylate |
Standard InChI | InChI=1S/C22H29N5O4S/c1-4-17-23-21-27(24-17)20(28)19(32-21)18(15-7-9-16(10-8-15)30-5-2)25-11-13-26(14-12-25)22(29)31-6-3/h7-10,18,28H,4-6,11-14H2,1-3H3 |
Standard InChIKey | QQVVZUGTQYQCHS-UHFFFAOYSA-N |
SMILES | CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)C(=O)OCC)O |
Solubility | not available |
PubChem Compound | 18576244 |
Last Modified | Aug 18 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume